molecular formula C6H13NO B6589085 1-(3-aminocyclobutyl)ethan-1-ol, Mixture of diastereomers CAS No. 1784577-29-2

1-(3-aminocyclobutyl)ethan-1-ol, Mixture of diastereomers

Cat. No.: B6589085
CAS No.: 1784577-29-2
M. Wt: 115.2
InChI Key:
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Description

1-(3-aminocyclobutyl)ethan-1-ol, a mixture of diastereomers, is a compound that features a cyclobutane ring with an amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminocyclobutyl)ethan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amine and an alcohol under specific catalytic conditions. The reaction conditions often include the use of a bifunctional iminophosphorane (BIMP) catalyst, which facilitates the enantioselective intramolecular oxa-Michael reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The resolution of racemic mixtures into their enantiomers is a critical step, often achieved through crystallization and subsequent separation of diastereomers .

Chemical Reactions Analysis

Types of Reactions

1-(3-aminocyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-aminocyclobutyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-aminocyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-aminocyclobutyl)ethan-1-ol is unique due to its specific combination of functional groups and its ability to form diastereomers. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1784577-29-2

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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